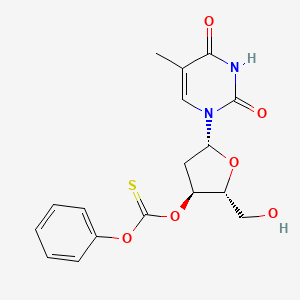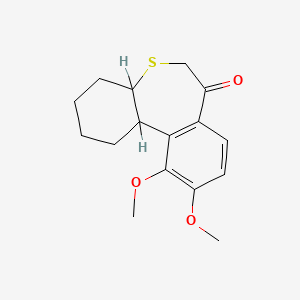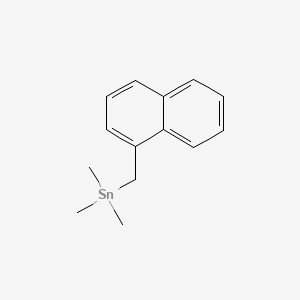
1,2-Ethanediamine, N,N-dimethyl-N'-(2-(4-pyridinyl)-4-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is a complex organic compound that features a unique structure combining ethylenediamine, pyridine, and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyridine ring, and finally the attachment of the ethylenediamine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification steps, such as crystallization or chromatography, are also optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-isoquinolinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinoxalinyl)-
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is unique due to its specific combination of ethylenediamine, pyridine, and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
133671-63-3 |
|---|---|
Formule moléculaire |
C18H20N4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(2-pyridin-4-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H20N4/c1-22(2)12-11-20-18-13-17(14-7-9-19-10-8-14)21-16-6-4-3-5-15(16)18/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Clé InChI |
ULQPITQRWIPCEM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)






